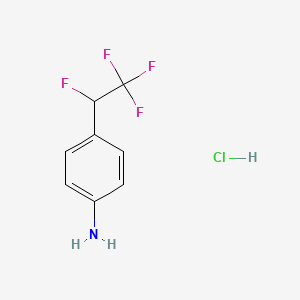

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride

Description

Properties

IUPAC Name |

4-(1,2,2,2-tetrafluoroethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-7(8(10,11)12)5-1-3-6(13)4-2-5;/h1-4,7H,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJOOJWSYQEDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride typically involves the reaction of 4-nitroaniline with tetrafluoroethylene under specific conditions. The nitro group is then reduced to an amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1,2,2,2-tetrafluoroethyl)aniline hydrochloride serves as a building block for developing new materials and complex molecules. Its reactivity is influenced by both the amine group and the tetrafluoroethyl substituent. Key applications include:

- Reagent in organic synthesis : Used to create various derivatives through oxidation (forming nitroso or nitro derivatives), reduction (yielding corresponding amines), and substitution reactions (producing halogenated derivatives) .

- Material science : Its unique properties make it valuable in developing specialty chemicals with tailored functionalities.

Biology

Research has focused on the interactions of this compound with biological molecules. Studies indicate potential biological activities that warrant further exploration:

- Biochemical interactions : Investigated for its binding affinity to specific enzymes and receptors, which may influence cellular functions .

- Toxicology studies : Understanding its effects on biological systems can help assess safety profiles for potential therapeutic uses.

Medicine

The compound is being explored for its therapeutic properties:

- Drug development precursor : It may serve as an intermediate in synthesizing pharmaceutical compounds that leverage its unique reactivity .

- Potential therapeutic applications : Ongoing research aims to elucidate its role in treating various diseases through targeted biochemical pathways.

Industry

In industrial applications, this compound is utilized for:

- Production of specialty chemicals : Its distinct properties allow for the formulation of chemicals used in coatings, adhesives, and other materials .

- Intermediate in chemical processes : It acts as a precursor in synthesizing other fluorinated compounds that are essential in various industrial applications.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis building block | Effective reagent for creating complex molecules |

| Biology | Interaction studies with biomolecules | Potential binding affinity to enzymes |

| Medicine | Precursor for drug development | Investigated for therapeutic properties |

| Industry | Production of specialty chemicals | Used as an intermediate in various processes |

Case Study Example

A notable case study involved the use of this compound in synthesizing novel fluorinated pharmaceuticals. Researchers demonstrated that modifying the tetrafluoroethyl group could enhance drug efficacy by improving solubility and bioavailability. The study highlighted how structural variations influenced pharmacokinetic properties and provided insights into optimizing drug design .

Mechanism of Action

The mechanism of action of 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

4-(2-Chloro-1,1,2,2-Tetrafluoroethyl)aniline

- Structure : Differs by a chlorine atom in the tetrafluoroethyl group (–CF₂CF₂Cl vs. –CF₂CF₂H).

- Synthesis : Prepared via coupling reactions, as seen in U.S. Patent 8,829,195, where 5-bromo-6-chloronicotinic acid reacts with 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline. The chloro substituent may enhance electrophilicity, affecting reactivity in subsequent steps .

- Analytical Data : UPLC-MS (Condition 3): m/z = 444.8 [M + H]⁺; HPLC retention time = 6.77 min .

2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])

- Structure : Features chloro (–Cl) and fluoro (–F) substituents at ortho and para positions, respectively.

- Synthesis : Acid hydrolysis with concentrated HCl yields a green solid (38.5% yield). Comparable to the target compound’s hydrochlorination step but lacks fluorinated alkyl chains .

- Applications : Likely used in agrochemicals or dyes, given halogenated anilines’ roles in these fields.

3-(2-Methoxyethoxy)-4-(Trifluoromethyl)aniline Hydrochloride

- Structure : Contains a trifluoromethyl (–CF₃) group and methoxyethoxy (–OCH₂CH₂OCH₃) substituent.

- Synthesis : Iodination with N-iodosuccinimide achieves 93% yield, demonstrating high efficiency in functionalizing fluorinated anilines.

- Analytical Data : LCMS m/z = 362 [M+H]⁺; HPLC retention time = 1.19 min .

Functional and Hazard Profiles

- Electron-Withdrawing Effects : The tetrafluoroethyl group in the target compound provides stronger electron-withdrawing effects than –CF₃ or halogens, influencing reactivity in electrophilic substitution.

- For example, thiophene fentanyl hydrochloride’s toxicology remains understudied , underscoring the need for rigorous safety protocols.

Research Findings and Implications

- Synthetic Efficiency : Methoxyethoxy-substituted analogs (e.g., ) achieve higher yields (93%) compared to halogenated derivatives (38.5% for ), suggesting steric or electronic benefits of alkoxy groups.

- Pharmaceutical Relevance : The tetrafluoroethyl group’s lipophilicity may improve blood-brain barrier penetration compared to –CF₃ or –Cl analogs, making it valuable for CNS-targeting drugs.

Biological Activity

4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride is a fluorinated aromatic amine with the molecular formula C8H8ClF4N. Its unique structure, featuring a tetrafluoroethyl group attached to an aniline moiety, imparts distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential interactions with biological systems, mechanisms of action, and relevant research findings.

The compound is characterized by:

- Molecular Weight : Approximately 229.6 g/mol

- Solubility : Soluble in water due to the presence of the hydrochloride salt

- Reactivity : The aniline nitrogen and the tetrafluoroethyl group contribute to its reactivity and potential biological interactions.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Fluorination Effects : The tetrafluoroethyl group enhances lipophilicity and stability compared to non-fluorinated analogs. This can lead to increased binding affinities with proteins and other biomolecules.

- Interaction with Biological Targets : Preliminary studies suggest that fluorinated compounds often exhibit enhanced interactions with enzymes and receptors involved in various disease pathways.

Binding Affinity Studies

Recent studies have indicated that fluorinated compounds like this compound may show increased binding affinity for certain biological targets. Although specific data on this compound is limited, related studies suggest that such compounds can effectively interact with proteins due to their unique electronic properties.

Antioxidant Activity

While direct studies on the antioxidant activity of this compound are scarce, research on structurally similar compounds has shown promising results. For instance, fluorinated analogs have been studied for their radical-scavenging abilities in various assays:

- ABTS Assay : Measures the ability to scavenge ABTS radicals.

- FRAP Assay : Assesses the reduction ability of antioxidants.

- ORAC Assay : Evaluates the capacity to inhibit peroxyl radical-induced oxidation .

The results from these assays indicate that fluorinated compounds often demonstrate significant antioxidant potential.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoroaniline | C6H6FNH | Lacks the tetrafluoroethyl group |

| 4-(Trifluoromethyl)aniline | C7H6F3N | Contains a trifluoromethyl group |

| 4-(1-Chloro-1,1-difluoroethyl)aniline | C8H8ClF2N | Contains chlorine and difluorinated ethyl group |

| 4-(Perfluoropropyl)aniline | C9H10F6N | Features a perfluorinated propyl group |

This table illustrates how this compound compares to other fluorinated anilines. Its combination of a highly fluorinated moiety with an aniline structure may enhance its stability and biological activity compared to less fluorinated counterparts.

Q & A

Q. What synthetic methodologies are effective for preparing 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination of the ethyl group on the aniline precursor. For example, thionyl chloride (SOCl₂) in tetrahydrofuran (THF) can facilitate acid hydrolysis under reflux (~72°C) with concentrated HCl, followed by precipitation in ether/petroleum ether mixtures . Optimization includes adjusting stoichiometric ratios (e.g., 3 equivalents of HCl for complete protonation) and monitoring reaction time to avoid over-decomposition. Yield improvements may require inert atmosphere conditions or catalytic additives.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is critical for purity assessment, comparing retention times against authentic standards . Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while mass spectrometry (ESI-MS) verifies molecular weight. Elemental analysis (EA) ensures correct stoichiometry of fluorine and chloride ions. X-ray crystallography may resolve ambiguities in regiochemistry if single crystals are obtainable.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC for byproduct formation and quantify residual active material. For long-term storage, lyophilization under argon in amber vials at -20°C is recommended to minimize hydrolysis of the tetrafluoroethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the tetrafluoroethyl group on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the CF₃CH₂ group on the aniline ring’s aromaticity and reactivity. Compare Hammett substituent constants (σ) to predict regioselectivity in electrophilic substitutions. Experimental validation involves synthesizing analogs (e.g., mono- vs. poly-fluorinated derivatives) and comparing reaction kinetics via stopped-flow spectroscopy .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from dynamic rotational isomerism of the tetrafluoroethyl group. Variable-temperature NMR (VT-NMR) experiments between -40°C and 25°C can freeze conformational exchange, simplifying splitting patterns . Coupling with 2D-COSY and NOESY spectra clarifies spatial proximity of fluorine substituents.

Q. What strategies mitigate solubility challenges in biological assays or catalytic applications?

- Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures) or surfactant-mediated dispersion enhance aqueous solubility. Alternatively, derivatization (e.g., pro-drug formation via acetylation of the aniline group) improves lipophilicity for membrane penetration. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. How does the hydrochloride salt form influence crystallization behavior compared to the free base?

- Methodological Answer : Salt formation often reduces hygroscopicity and improves crystallinity. Screen counterions (e.g., sulfate, phosphate) via solvent-drop grinding to identify polymorphs. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) characterize phase transitions and thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.